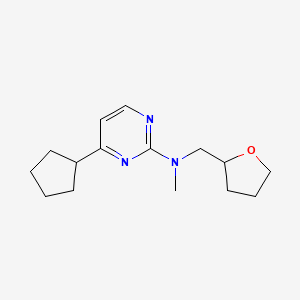
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine, also known as CP-544326, is a synthetic compound that belongs to the pyrimidine class of drugs. It was first synthesized in 2004 and has since been the subject of scientific research due to its potential therapeutic applications.
作用機序
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine works by inhibiting the reuptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in the regulation of mood, behavior, and cognition. It also works by binding to the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition.
Biochemical and Physiological Effects
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine has been found to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can improve mood, behavior, and cognition. It has also been found to have analgesic effects, which can reduce pain perception. Additionally, it has been found to have neuroprotective effects, which can protect the brain from damage caused by various insults, including ischemia and oxidative stress.
実験室実験の利点と制限
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine has several advantages and limitations for lab experiments. One advantage is that it has been found to have activity against various targets, which can make it useful for studying the role of these targets in various physiological processes. Another advantage is that it has been found to have neuroprotective effects, which can make it useful for studying the mechanisms underlying neuroprotection. One limitation is that it has not been extensively studied in humans, which can limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on 4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine. One direction is to further study its potential therapeutic applications, including its potential use in the treatment of various neurological and psychiatric disorders. Another direction is to study its mechanisms of action in more detail, including its effects on various signaling pathways and its interactions with other molecules. Additionally, further research is needed to determine its safety and efficacy in humans, which can help to determine its potential as a therapeutic agent.
合成法
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine is synthesized through a multi-step process that involves the reaction of various reagents under specific conditions. The synthesis begins with the reaction of cyclopentylmagnesium bromide with 2-bromo-1-(tetrahydrofuran-2-ylmethyl)pyrimidin-4(1H)-one, followed by the reaction of the resulting cyclopentyl-2-(tetrahydrofuran-2-ylmethyl)pyrimidin-4(1H)-one with methylmagnesium bromide. The final step involves the reaction of the resulting cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine with 2-bromo-4-chloropyrimidine.
科学的研究の応用
4-cyclopentyl-N-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidin-2-amine has been the subject of scientific research due to its potential therapeutic applications. It has been found to have activity against various targets, including the dopamine transporter, the serotonin transporter, and the norepinephrine transporter. It has also been found to have activity against the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition.
特性
IUPAC Name |
4-cyclopentyl-N-methyl-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-18(11-13-7-4-10-19-13)15-16-9-8-14(17-15)12-5-2-3-6-12/h8-9,12-13H,2-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNJNHGZFOVGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)C2=NC=CC(=N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-bromo-2-fluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5379676.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379697.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379716.png)
![5-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5379721.png)
![3-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5379724.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5379735.png)
![3-[2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B5379748.png)
![3-(4-bromophenyl)-2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5379752.png)
![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5379759.png)
![2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5379767.png)